8-Fluoro-6-methylquinolin-3-ol
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Overview
Description
8-Fluoro-6-methylquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methylquinolin-3-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various reaction conditions .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methylquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Scientific Research Applications
8-Fluoro-6-methylquinolin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. This mechanism is similar to that of other fluoroquinolines .
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
8-Fluoroquinoline: Shares the fluorine substitution but differs in the position of the methyl group.
6-Methylquinoline: Lacks the fluorine atom but has a similar methyl substitution
Uniqueness: 8-Fluoro-6-methylquinolin-3-ol is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-6-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |
InChI Key |
NRPASQBZLVDDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)O |
Origin of Product |
United States |
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